![molecular formula C19H11Cl6N3 B14322225 2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine CAS No. 110162-25-9](/img/structure/B14322225.png)
2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine is a complex organic compound known for its unique structure and diverse applications. This compound features a triazine ring substituted with phenylethenyl and trichloromethyl groups, making it a valuable molecule in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . The process can also include the Pinner triazine synthesis, where an alkyl or aryl amidine reacts with phosgene . Another method involves the insertion of an N-H moiety into a hydrazide by a copper carbenoid, followed by treatment with ammonium chloride .
Industrial Production Methods
Industrial production of this compound often employs large-scale trimerization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.
化学反応の分析
Types of Reactions
2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to remove oxygen or introduce hydrogen atoms.
Substitution: Nucleophilic aromatic substitution is a common reaction for this compound, where nucleophiles replace substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazine derivatives with hydroxyl or carbonyl groups, while reduction can produce fully hydrogenated triazine rings.
科学的研究の応用
2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the creation of dental composites.
Biology: Investigated for its potential as a photostabilizer in biological systems.
Medicine: Explored for its antitumor properties and potential use in cancer treatment.
Industry: Utilized in the production of herbicides and polymer photostabilizers.
作用機序
The mechanism of action of 2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with molecular targets through nucleophilic aromatic substitution. The triazine ring acts as an electron-deficient center, attracting nucleophiles and facilitating substitution reactions . This compound can also undergo photochemical reactions, where light energy induces chemical changes in its structure .
類似化合物との比較
Similar Compounds
1,3,5-Triazine: A simpler triazine derivative with similar chemical properties.
Cyanuric chloride: Another triazine derivative used in the production of herbicides.
Melamine: A triazine compound known for its use in the production of plastics and resins.
Uniqueness
2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct photochemical and nucleophilic properties
特性
CAS番号 |
110162-25-9 |
|---|---|
分子式 |
C19H11Cl6N3 |
分子量 |
494.0 g/mol |
IUPAC名 |
2-[2-(2-phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C19H11Cl6N3/c20-18(21,22)16-26-15(27-17(28-16)19(23,24)25)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H |
InChIキー |
QBEVXARITBKPNS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2C3=NC(=NC(=N3)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine](/img/structure/B14322144.png)
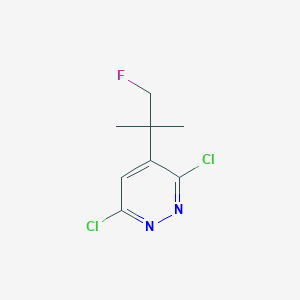

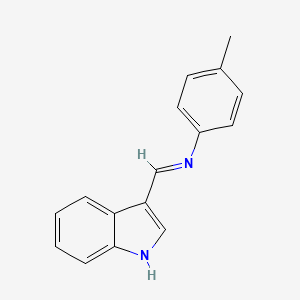
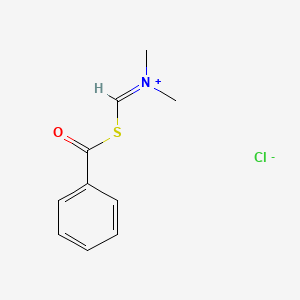
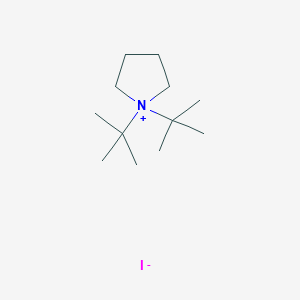
![2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol](/img/structure/B14322175.png)


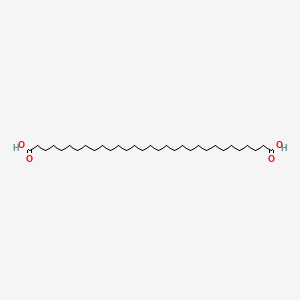
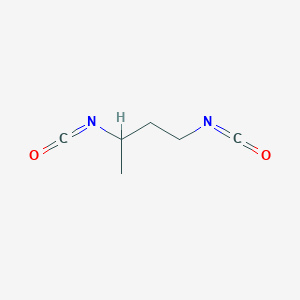
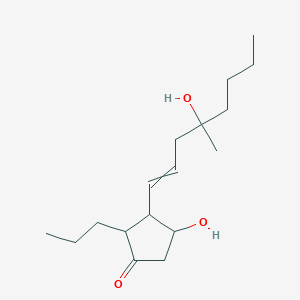
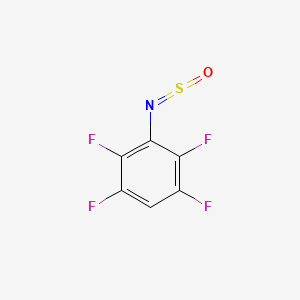
![3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14322224.png)
